1,2,3-Trichloro-5-cyclopropylbenzene

Lipophilicity Partition coefficient Drug design

Medicinal chemistry campaigns requiring an aromatic scaffold with LogP 4.5-5.0 and three chlorine vectors face a lipophilicity gap. 1,2,3-Trichloro-5-cyclopropylbenzene fills this gap with an XLogP3-AA of 4.7, avoiding benzylic C-H metabolic liability. - Vicinal 1,2,3-Cl₃ pattern enables regiochemically controlled sequential SNAr at C-2, then C-4/C-6. - Intact cyclopropyl ring provides a robust handle for Suzuki, Kumada, or Buchwald-Hartwig couplings without ring-opening risk. - Boiling point 276 °C and single rotatable bond make it an ideal inert internal standard for GC-MS or non-aqueous HPLC methods.

Molecular Formula C9H7Cl3
Molecular Weight 221.5 g/mol
Cat. No. B13707781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trichloro-5-cyclopropylbenzene
Molecular FormulaC9H7Cl3
Molecular Weight221.5 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C(=C2)Cl)Cl)Cl
InChIInChI=1S/C9H7Cl3/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2
InChIKeyAKELKCQMNMHYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trichloro-5-cyclopropylbenzene Physicochemical Profile


1,2,3-Trichloro-5-cyclopropylbenzene (CAS 2751770-69-9) is a trihalogenated cyclopropyl-substituted benzene with molecular formula C₉H₇Cl₃ and molecular weight 221.51 g·mol⁻¹ [1]. It belongs to the class of chlorinated aromatic hydrocarbons that incorporate a strained cyclopropyl substituent. The compound features a vicinal (1,2,3) trichloro arrangement on the benzene ring and a single cyclopropyl group at the 5-position, yielding a computed XLogP3-AA of 4.7, one rotatable bond, zero hydrogen-bond donors or acceptors, and a topological polar surface area of 0 Ų [1]. Predicted boiling point is 276.1 ± 40.0 °C and predicted density is 1.445 ± 0.06 g·cm⁻³ at 20 °C .

1

1,2,3-Vicinal trichloro substitution pattern for regioselective SNAr sequences

2

Cyclopropyl ring at the 5-position introduces ring strain and σ-conjugation

3

Predicted lipophilicity in upper range for chlorinated aromatics; zero H-bond donors/acceptors

1,2,3-Trichloro-5-cyclopropylbenzene: Why Analogs Fail


The combination of a vicinal 1,2,3-trichloro substitution pattern and a cyclopropyl ring at the 5-position of benzene is structurally unique within this compound space. The three consecutive electron-withdrawing chlorine atoms create a distinct electronic environment that differs fundamentally from the 1,2,4-trichloro regioisomer in both dipole moment orientation and reactivity toward nucleophilic aromatic substitution [1]. The cyclopropyl group introduces ring strain (ca. 27.5 kcal·mol⁻¹) and participates in σ-conjugation with the aromatic π-system, modulating both the electronic character and steric profile relative to methyl or unsubstituted analogs [2]. These structural features produce quantifiable differences in lipophilicity (ΔLogP ≥ 1.0 vs. non-cyclopropyl analogs [3]) and boiling point (ΔTb ≥ 29 °C vs. the methyl analog ) that preclude direct functional interchange in synthetic sequences or physicochemical optimization campaigns.

1,2,4-Regioisomer

May alter electrophilic aromatic substitution regioselectivity and dipole orientation compared to the 1,2,3-vicinal pattern.

Methyl analog (no cyclopropyl)

Lacks cyclopropyl ring strain and σ-conjugation; electronic profile and reactivity may not transfer directly.

Non-cyclopropyl analogs

Substantial lipophilicity difference (ΔLogP ≥ 1.0) may shift partitioning and membrane-interaction behavior.

1,2,3-Trichloro-5-cyclopropylbenzene vs. Analogs: Quantitative Evidence


Lipophilicity Advantage vs. Trichlorobenzene

1,2,3-Trichloro-5-cyclopropylbenzene displays a computed XLogP3-AA value of 4.7, representing an increase of approximately 1.05 log units (≈11.2-fold higher octanol/water partition) over 1,2,3-trichlorobenzene (LogP = 3.6468) [1] and 1.00 log unit (≈10-fold) over the regioisomeric chlorine arrangement in (1,2,2-trichlorocyclopropyl)benzene (LogP = 3.6983) . The parent cyclopropylbenzene without chlorine substitution has LogP values of 2.56–3.27 [2], confirming that both the three chlorine atoms and the cyclopropyl ring contribute additively to lipophilicity. The cyclopropyl group in the 1,2,3-trichloro-5-cyclopropyl arrangement yields a greater LogP contribution than when chlorine atoms are relocated to the cyclopropyl ring itself .

Lipophilicity (LogP)
Computed property
+1.05 log units vs. 1,2,3-trichlorobenzene

Higher octanol/water partition supports membrane-permeability screening context.

Computed XLogP3-AA; experimental LogP not reported.

Lipophilicity Partition coefficient Drug design

Boiling Point Elevation vs. Methyl Analog

The predicted boiling point of 1,2,3-trichloro-5-cyclopropylbenzene is 276.1 ± 40.0 °C , which is approximately 29 °C higher than that of 1,2,3-trichloro-5-methylbenzene (247.0 ± 35.0 °C) and approximately 58 °C higher than that of 1,2,3-trichlorobenzene (218–219 °C, experimental) [1]. The cyclopropyl group, despite its smaller carbon count relative to other cyclic alkyl substituents, elevates the boiling point beyond what would be anticipated from methyl substitution alone. This reflects the increased polarizability and enhanced intermolecular dispersion forces associated with the cyclopropyl ring's strained electronic structure operating through the aromatic π-system [2].

Boiling Point
Predicted property
ΔTb +29 °C vs. methyl analog

Supports distillation-based purification method differentiation.

Predicted at 760 mmHg; experimental boiling point may refine range.

Thermal properties Distillation Purification

Density Modulation Across Analog Classes

The predicted density of 1,2,3-trichloro-5-cyclopropylbenzene is 1.445 ± 0.06 g·cm⁻³ at 20 °C . This value is approximately 0.245 g·cm⁻³ lower than that of 1,2,3-trichlorobenzene (1.69 g·cm⁻³, experimental) [1] but approximately 0.505 g·cm⁻³ higher than that of cyclopropylbenzene (0.94 g·cm⁻³, experimental) [2]. The intermediate density reflects the opposing contributions of the three heavy chlorine atoms (increasing density) and the relatively low-mass cyclopropyl group (decreasing density relative to additional chlorine substitution). This density position is distinct from both the perchlorinated and non-chlorinated extremes of the analog series.

Density
Predicted property
1.445 vs. 1.69 (triCl-benzene) & 0.94 (cyclopropylbenzene) g/cm³

Intermediate density differentiates from heavier and lighter analog classes for formulation context.

Predicted density; experimental measurement recommended.

Density Physical property Formulation

Regiochemical Differences: 1,2,3- vs. 1,2,4-Trichloro Pattern

The 1,2,3-trichloro substitution pattern places three electronegative chlorine atoms in a contiguous vicinal arrangement on the benzene ring, creating a local dipole orientation and an electron-deficient aromatic surface that differs from the 1,2,4-trichloro regioisomer [1]. In 1,2,3-trichlorobenzenes, the central chlorine at position 2 experiences the cumulative electron-withdrawing effect of two ortho chlorines, rendering the C-2 position particularly electron-poor and susceptible to nucleophilic aromatic substitution (SₙAr) with regioselectivity distinct from that of 1,2,4-isomers where chlorines are separated [2]. The cyclopropyl group at the 5-position further directs electrophilic substitution by virtue of its σ-donating character and conjugative interaction with the aromatic ring, as established for para-cyclopropyl-substituted benzenes through ¹³C NMR chemical shift analysis [3]. This dual directing influence—three adjacent electron-withdrawing groups plus one σ-conjugating cyclopropyl donor—produces a regiochemical pattern not available from any other trichlorocyclopropylbenzene isomer.

Regiochemical Pattern
Class-level inference
1,2,3-Vicinal Cl motif vs. 1,2,4-non-vicinal

Unique SNAr vector set for sequential functionalization not replicable with other regioisomers.

Based on polychlorobenzene reactivity precedent; direct SNAr data not available.

Regiochemistry Electrophilic substitution SAR

Conformational Rigidity and Rotatable Bond Profile

1,2,3-Trichloro-5-cyclopropylbenzene possesses exactly one rotatable bond—the C–C linkage between the cyclopropyl group and the benzene ring [1]. This is identical in count to (1,2,2-trichlorocyclopropyl)benzene but one more than 1,2,3-trichlorobenzene, which has zero rotatable bonds. The single rotatable bond permits a limited conformational search while maintaining a high degree of overall molecular rigidity (complexity score = 155) [1]. The cyclopropyl ring itself, being a three-membered ring, is conformationally locked. This contrasts with analogs bearing longer alkyl chains (e.g., n-propyl or butyl) which introduce additional degrees of torsional freedom and entropic penalties upon binding or crystallization.

Rotatable Bonds
Class-level inference
1 (target) vs. 0 (1,2,3-trichlorobenzene)

Single rotatable bond may balance conformational adaptability and rigidity for crystallization or binding.

Computed rotatable bond count; experimental rotational barrier unknown.

Conformational analysis Molecular design Crystallization

Applications of 1,2,3-Trichloro-5-cyclopropylbenzene


Lipophilicity-Guided Scaffold Selection for Drug Discovery

When a medicinal chemistry campaign requires an aromatic scaffold with LogP in the 4.5–5.0 range and three chlorine substituent vectors for further elaboration, 1,2,3-trichloro-5-cyclopropylbenzene (XLogP3-AA = 4.7 [1]) fills a specific lipophilicity gap. 1,2,3-Trichlorobenzene (LogP ≈ 3.65 ) is too polar, while fully chlorinated bicyclic aromatics (e.g., pentachlorobiphenyls, LogP > 5.5) may exceed acceptable lipophilicity thresholds. The cyclopropyl group provides the LogP increment needed without introducing additional metabolic liability from benzylic C–H bonds, as would occur with ethyl or propyl substituents.

Regioselective SₙAr Synthesis of Pentasubstituted Benzenes

The 1,2,3-vicinal trichloro pattern on a cyclopropyl-substituted benzene ring enables sequential nucleophilic aromatic substitution with regiochemical control distinct from the 1,2,4- or 1,3,5-isomers [1]. The enhanced electrophilicity at the central C-2 chlorine (flanked by two ortho chlorines) provides a first point of attack, while the para-cyclopropyl group at C-5 modulates the electron density at the C-4 and C-6 positions through σ-conjugation . This sequential substitution vector set is not available from any single regioisomeric analog, making the compound a strategic intermediate for constructing densely functionalized aromatic cores.

Physicochemical Reference Standard for Cyclopropyl-Aromatics

With a boiling point of 276.1 ± 40.0 °C and density of 1.445 ± 0.06 g·cm⁻³ [1], this compound occupies a well-defined position in the physicochemical property space of cyclopropyl-substituted polychlorinated aromatics. It can serve as a retention-time marker in GC-MS methods targeting polychlorinated aromatic analytes, given that its boiling point is sufficiently separated from 1,2,3-trichlorobenzene (218–219 °C ) to allow baseline chromatographic resolution. Its single rotatable bond and zero H-bond donor/acceptor count also make it a suitable inert internal standard for reversed-phase HPLC method development in non-aqueous systems.

Building Block for Cyclopropyl Agrochemicals

The cyclopropyl group is a privileged motif in agrochemical design due to its metabolic stability and unique steric profile [1]. 1,2,3-Trichloro-5-cyclopropylbenzene provides three chlorine handles for cross-coupling chemistry (e.g., Suzuki, Kumada, or Buchwald-Hartwig) while retaining the intact cyclopropyl ring. This contrasts with (1,2,2-trichlorocyclopropyl)benzene , where the chlorine atoms reside on the cyclopropyl ring itself and are therefore positioned for ring-opening side reactions rather than productive cross-coupling. The target compound thus offers a more robust platform for constructing cyclopropyl-bearing biaryl or aryl-heteroatom architectures.

Application
Selection Property
Validation Focus
Drug discovery scaffold
Predicted higher lipophilicity range; zero H-bond donors/acceptors
Experimental LogP and permeability assay confirmation
SNAr regioselective synthesis
1,2,3-Vicinal trichloro arrangement with cyclopropyl σ-donor
Regioselectivity validation in sequential substitution reactions
GC-MS reference standard
Distinct boiling point and density profile relative to analogs
Chromatographic resolution and retention-time reproducibility
Agrochemical building block
Three chlorine cross-coupling handles; stable cyclopropyl ring
Cross-coupling efficiency and cyclopropane integrity
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